Molecular weight of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
Molecular weight of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
An In-Depth Technical Guide to 1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride
Executive Summary
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a key chemical entity, primarily utilized as a sophisticated building block in the landscape of modern medicinal chemistry. Its structural features—a chiral aminopropyl chain attached to a difluorinated phenyl ring—make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. The strategic placement of two fluorine atoms significantly modulates the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and metabolic stability in derivative compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, analytical characterization, and applications, grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride are critical for its application in synthesis and research. The compound exists as a racemic mixture and as distinct stereoisomers, with the (S)-enantiomer often being of particular interest in pharmaceutical development due to stereospecific interactions with biological targets.[1]
Molecular Structure
The chemical structure consists of a propane-1-amine core where the first carbon is substituted with a 2,5-difluorophenyl group. The hydrochloride salt form enhances stability and aqueous solubility.
Caption: Chemical structure of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of the compound. Note the distinct CAS numbers for the racemic mixture and the (S)-enantiomer, which is crucial for procurement and regulatory purposes.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClF₂N | [2][3][4] |
| Molecular Weight | 207.65 g/mol | [2][3][5] |
| IUPAC Name | 1-(2,5-difluorophenyl)propan-1-amine; hydrochloride | [2] |
| Appearance | White to off-white powder | [2] |
| CAS Number (Racemic) | 1333577-52-8 | [2][5] |
| CAS Number (S)-enantiomer | 1391431-90-5 | [1][3][4][6] |
| Storage Conditions | Room Temperature, Sealed in a dry, inert atmosphere | [4][5] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 1-(2,5-Difluorophenyl)propan-1-amine is paramount for its use in developing stereospecific pharmaceuticals. Two primary strategies are prevalent: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination
A modern and efficient approach involves the direct asymmetric reductive amination of a prochiral ketone. This method leverages a chiral catalyst to induce stereoselectivity, offering high enantiomeric excess in a single step.
-
Causality of Method Choice : This approach is favored for its atom economy and reduced number of synthetic steps compared to classical resolution. An iridium catalyst paired with a bulky phosphoramidite ligand creates a chiral pocket that directs the hydrogenation of the enamine intermediate, yielding the desired (S)-enantiomer with high fidelity.[1]
Chiral Resolution of Racemic Amine
A well-established and robust method involves the synthesis of the racemic amine followed by diastereomeric salt formation using a chiral resolving agent.[1] D-mandelic acid is an effective choice due to its commercial availability, stability, and ability to form crystalline salts with amines, facilitating separation.
-
Self-Validating System : The success of this protocol is validated by the physical separation of diastereomeric crystals. The purity of the resolved enantiomer can be readily checked at each stage of recrystallization using chiral chromatography, ensuring the final product meets the required enantiomeric excess (>99%).
Detailed Protocol: Diastereomeric Salt Resolution
This protocol outlines the key steps for resolving racemic 1-(2,5-Difluorophenyl)propan-1-amine using D-mandelic acid.[1]
-
Racemate Preparation : Synthesize racemic 1-(2,5-difluorophenyl)propan-1-amine, for instance, by reducing 2,5-difluorophenyl propan-1-one with a reducing agent like sodium borohydride.
-
Diastereomeric Salt Formation : Dissolve the racemic amine in a suitable solvent such as ethanol. Add an equimolar amount of D-mandelic acid.
-
Selective Crystallization : The (S)-amine-D-mandelate salt is typically less soluble and will preferentially crystallize from the solution upon cooling (e.g., to -20°C).[1] The differing crystal lattice energies of the two diastereomeric salts drive the separation.
-
Isolation and Purification : Isolate the crystals by filtration. The enantiomeric excess can be improved by one or more recrystallization steps.
-
Liberation of Free Amine : Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and liberate the free (S)-enantiomer. Extract the free amine into an organic solvent.
-
Hydrochloride Salt Formation : Bubble dry HCl gas through a solution of the purified (S)-amine in a non-polar solvent like diethyl ether to precipitate the final (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride salt.[1]
Caption: Workflow for the chiral resolution of 1-(2,5-difluorophenyl)propan-1-amine.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric integrity of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should confirm the presence of protons on the ethyl group, the aromatic ring, and the amine. ¹³C NMR will show distinct signals for the nine carbon atoms. ¹⁹F NMR is particularly diagnostic, showing two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) will show a parent ion corresponding to the free amine [M+H]⁺ at m/z consistent with the molecular formula C₉H₁₁F₂N.
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine salt (around 2800-3000 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C vibrations.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of the final product.
-
Causality of Method Choice : Reverse-phase HPLC with UV detection is ideal for determining chemical purity due to the compound's aromatic chromophore. For enantiomeric purity, a chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose are highly effective at separating enantiomers of primary amines.
Detailed Protocol: HPLC Method for Purity Analysis
This protocol provides a robust starting point for method development, adhering to ICH guidelines for analytical procedure validation.[7]
-
Sample Preparation : Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.[8]
-
Instrumentation : Use an HPLC or UHPLC system equipped with a UV detector.[9]
-
Chemical Purity (Reverse-Phase) :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Analysis : The purity is calculated based on the area percent of the main peak relative to all other peaks.
-
-
Enantiomeric Purity (Chiral) :
-
Column : Chiral stationary phase (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase : An isocratic mixture of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate : 0.8 mL/min.
-
Detection : UV at 254 nm.
-
Analysis : The enantiomeric excess (% ee) is calculated as: [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Caption: Standard analytical workflow for HPLC-based quality control.
Applications in Drug Discovery
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, particularly the (S)-enantiomer, serves as a crucial starting material in the synthesis of novel therapeutic agents.[1] Its primary application lies in the construction of molecules targeting neurological disorders.[1] The difluorophenyl moiety is a bioisostere for other aromatic systems and can improve metabolic stability and receptor binding affinity through specific fluorine-protein interactions.
-
Expert Insight : The fluorine atoms at the 2 and 5 positions create a unique electronic and steric profile. The C-F bond is highly polarized and can participate in favorable orthogonal multipolar interactions with amide backbones in protein binding sites, a feature not possible with simple hydrocarbon analogues. This makes the scaffold attractive for designing inhibitors or modulators of enzymes and receptors within the central nervous system.[1]
Concluding Remarks
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined properties, established synthetic routes, and robust analytical protocols allow for its reliable integration into complex drug discovery programs. A thorough understanding of its chemistry and handling is the foundation for leveraging its full potential in the development of next-generation therapeutics.
References
-
American Elements. 1-(2,5-difluorophenyl)propan-1-amine hydrochloride | CAS 1333577-52-8. Available from: [Link].
-
Lead Sciences. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. Available from: [Link].
-
PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Available from: [Link].
-
BuyersGuideChem. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | 1391431-90-5. Available from: [Link].
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
National Institutes of Health (NIH). Optimization of HPLC methods for the development of quality control methods of combined powder formulations. Available from: [Link].
-
University of Notre Dame. HPLC METHODOLOGY MANUAL. Available from: [Link].
-
CIPAC. multi-active method for the analysis of active substances in formulated products. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. labsolu.ca [labsolu.ca]
- 4. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
- 5. 1333577-52-8|1-(2,5-Difluorophenyl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | 1391431-90-5 - BuyersGuideChem [buyersguidechem.com]
- 7. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. padproject.nd.edu [padproject.nd.edu]
- 9. cipac.org [cipac.org]
